molecular formula C16H20ClF3N4O2 B2518973 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone CAS No. 338979-16-1

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone

Cat. No.: B2518973
CAS No.: 338979-16-1
M. Wt: 392.81
InChI Key: QCZAYUPOYSRETH-UHFFFAOYSA-N
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Description

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is a complex organic compound that features a diverse set of functional groups. The compound's structure includes pyridine, piperazine, and morpholine rings, making it a versatile candidate for various chemical reactions and applications. The presence of a trifluoromethyl group further amplifies its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone typically involves multiple steps:

  • Formation of 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid: : This is generally achieved through the chlorination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid.

  • Conversion to Piperazine Derivative: : Reacting the pyridine derivative with piperazine results in the formation of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.

  • Morpholino-Ethanone Addition: : Finally, coupling the piperazine derivative with 2-morpholinoethanone under appropriate conditions completes the synthesis.

Industrial Production Methods

Industrial synthesis might employ continuous flow reactors to optimize yields and reaction times. Advanced purification techniques such as chromatography and crystallization ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone undergoes several types of reactions:

  • Oxidation: : The compound can undergo oxidative transformations, often facilitated by agents like potassium permanganate.

  • Reduction: : Conditions involving hydrogenation or the use of reducing agents such as lithium aluminum hydride can lead to the reduction of specific functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Carboxylic acids, N-oxides.

  • Reduction: : Amines, hydroxyl derivatives.

  • Substitution: : Various substituted derivatives depending on the reactants.

Scientific Research Applications

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone finds extensive applications in diverse fields:

  • Chemistry: : Used as a building block for complex organic syntheses.

  • Biology: : Investigated for its potential role as a ligand in receptor studies.

  • Medicine: : Explored for potential therapeutic applications, including as an inhibitor of certain biological pathways.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems. It might modulate the activity of enzymes or receptors by fitting into active sites and altering their conformation or activity.

Comparison with Similar Compounds

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is unique due to its combination of a trifluoromethyl-pyridinyl moiety with piperazine and morpholine rings.

Similar Compounds

  • 1-{4-[3-Chloro-2-pyridinyl]piperazino}-2-morpholino-1-ethanone: : Lacks the trifluoromethyl group, thus differing in reactivity and biological activity.

  • 1-{4-[3-Trifluoromethyl-2-pyridinyl]piperazino}-2-morpholino-1-ethanone: : Similar structure but without the chloro group, affecting its chemical behavior.

This exploration into this compound reveals its intricate chemical nature and diverse applications, showcasing its significance in both research and industry.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N4O2/c17-13-9-12(16(18,19)20)10-21-15(13)24-3-1-23(2-4-24)14(25)11-22-5-7-26-8-6-22/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZAYUPOYSRETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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